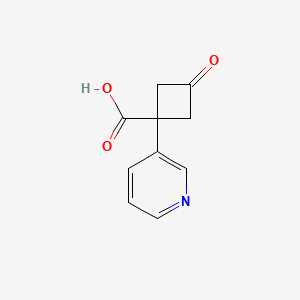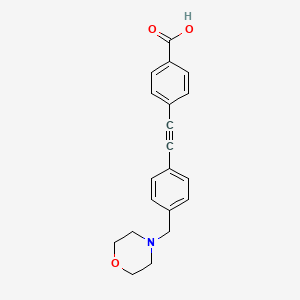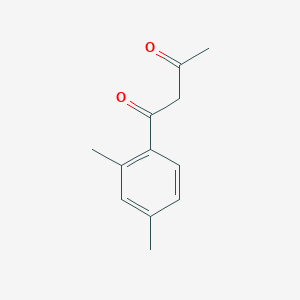
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of cyclobutane, featuring a pyridine ring attached to the cyclobutane structure. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the reaction of acetone, bromine, and malononitrile as raw materials. The solvents used in this process include ethanol, dimethylformamide (DMF), and water. Sodium iodide acts as an activating agent, while tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst. The reaction proceeds through a three-step process .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the desired reaction parameters.
化学反応の分析
Types of Reactions: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Medicine: It serves as a precursor for the development of pharmaceuticals, including inhibitors for enzymes such as JAK, CETP, and PDE10.
作用機序
The mechanism of action of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction, cell proliferation, and inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 3-Oxocyclobutanecarboxylic acid
- 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carbonitrile
Comparison: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. Compared to 3-Oxocyclobutanecarboxylic acid, the pyridine ring enhances its ability to interact with biological targets, making it more effective in pharmaceutical applications. The compound’s structure also allows for greater versatility in chemical reactions and synthesis .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
3-oxo-1-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6H,4-5H2,(H,13,14) |
InChIキー |
SXHYMYUIYRMHMB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)

![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)



![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)



